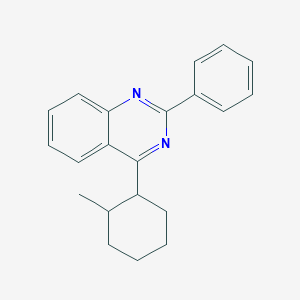

4-(2-Methylcyclohexyl)-2-phenylquinazoline

Description

BenchChem offers high-quality 4-(2-Methylcyclohexyl)-2-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylcyclohexyl)-2-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

853310-67-5 |

|---|---|

Molecular Formula |

C21H22N2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-(2-methylcyclohexyl)-2-phenylquinazoline |

InChI |

InChI=1S/C21H22N2/c1-15-9-5-6-12-17(15)20-18-13-7-8-14-19(18)22-21(23-20)16-10-3-2-4-11-16/h2-4,7-8,10-11,13-15,17H,5-6,9,12H2,1H3 |

InChI Key |

DFKCZTOBOYQYCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

4-(2-Methylcyclohexyl)-2-phenylquinazoline chemical structure and properties

This technical guide provides an in-depth analysis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline , a specific derivative of the quinazoline scaffold. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, physicochemical properties, and structure-activity relationships (SAR).

Executive Summary

4-(2-Methylcyclohexyl)-2-phenylquinazoline (CAS: 853310-67-5) is a lipophilic, bicyclic heterocyclic compound belonging to the 2,4-disubstituted quinazoline class. Unlike the clinically prevalent 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which function primarily as kinase inhibitors via hydrogen bonding at the ATP-binding site, this molecule features a carbon-linked cycloalkyl group at the C4 position. This structural alteration removes the nitrogen donor/acceptor capability at C4, significantly modifying its electronic profile and hydrophobic interaction potential. It serves primarily as a chemical probe for exploring hydrophobic pockets in enzymes (e.g., Topoisomerase I, kinases) and as a scaffold for diversity-oriented synthesis.

Part 1: Chemical Identity & Structural Analysis[1]

Identification Data

| Parameter | Detail |

| Chemical Name | 4-(2-Methylcyclohexyl)-2-phenylquinazoline |

| CAS Registry Number | 853310-67-5 |

| Molecular Formula | C₂₁H₂₂N₂ |

| Molecular Weight | 302.42 g/mol |

| SMILES | CC1CCCCC1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

| Stereochemistry | Contains two chiral centers on the cyclohexyl ring (C1', C2'). Commercial samples are typically diastereomeric mixtures (cis/trans). |

Physicochemical Properties (Predicted)

The substitution of the polar amino group (common in drugs) with a lipophilic 2-methylcyclohexyl group drastically alters the physicochemical landscape.

| Property | Value (Predicted) | Implication for Drug Design |

| XLogP3 | ~5.3 | High lipophilicity; likely high membrane permeability but poor aqueous solubility. |

| TPSA | ~25.8 Ų | Low polar surface area (limited to the pyrimidine nitrogens), suggesting excellent Blood-Brain Barrier (BBB) penetration potential. |

| H-Bond Donors | 0 | Lacks H-bond donor capability; relies on hydrophobic interactions and π-stacking. |

| H-Bond Acceptors | 2 | Pyrimidine ring nitrogens (N1, N3) remain active acceptors. |

Part 2: Synthesis Protocols

The synthesis of C4-alkylated quinazolines requires forming a carbon-carbon bond at the electron-deficient C4 position. Two primary methodologies are established: Transition-Metal Catalyzed Cross-Coupling (Modern) and Nucleophilic Addition-Oxidation (Classical).

Method A: Kumada Cross-Coupling (Preferred)

This method utilizes a Grignard reagent in the presence of a Nickel or Palladium catalyst to directly displace a halide at C4. It is preferred for its regioselectivity and yield.

Reagents:

-

Substrate: 4-Chloro-2-phenylquinazoline (CAS: 6484-25-9).[1]

-

Nucleophile: (2-Methylcyclohexyl)magnesium bromide (prepared ex situ).

-

Catalyst: Ni(dppp)Cl₂ or Pd(PPh₃)₄.

-

Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 4-Chloro-2-phenylquinazoline (1.0 eq) and Ni(dppp)Cl₂ (5 mol%) in anhydrous THF.

-

Addition: Cool the solution to 0°C. Dropwise add (2-Methylcyclohexyl)magnesium bromide (1.2 eq) over 30 minutes.

-

Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the starting chloride.[2]

-

Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Method B: Nucleophilic Addition-Oxidation (Classical)

Direct addition of the Grignard reagent to the quinazoline core (without a leaving group at C4) or to the 4-chloro derivative without catalyst often yields the 3,4-dihydro intermediate, requiring an oxidative workup.

Protocol:

-

Addition: React 4-Chloro-2-phenylquinazoline with (2-Methylcyclohexyl)magnesium bromide in THF at -78°C to 0°C.

-

Oxidation: Treat the crude dihydro-intermediate with an oxidant such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in toluene at reflux to restore aromaticity.

Synthesis Workflow Diagram

Caption: Divergent synthetic pathways for C4-alkylation. Method A (Kumada) is generally higher yielding for sterically hindered secondary alkyl groups.

Part 3: Mechanistic & Biological Context

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is heavily dictated by the C4 substituent.

-

4-Anilino (N-linked): Standard for EGFR/HER2 inhibition. The NH acts as a hydrogen bond donor to the hinge region of the kinase ATP pocket.

-

4-Alkyl/Cycloalkyl (C-linked): The target molecule lacks this H-bond donor.

-

Implication: It cannot bind to kinases in the "canonical" type I inhibitor mode (like Gefitinib).

-

Potential: It targets hydrophobic allosteric pockets or enzymes where lipophilic occupancy is critical (e.g., Topoisomerase I, viral proteases).

-

Topoisomerase I: Analogs with bulky C4 groups (like cyclohexylamino) have shown Topo I inhibition by intercalating into DNA and blocking the enzyme. The C-linked analog retains the planar intercalating core but increases lipophilicity, potentially altering residence time.

-

Biological Pathway Visualization

Caption: SAR map illustrating how the C4-lipophilic group shifts the mechanism from H-bond driven kinase inhibition to hydrophobic/intercalative modes.

Part 4: Experimental Handling & Safety

Solubility & Formulation

-

Water: Insoluble. Do not attempt aqueous stock solutions.

-

DMSO: Soluble (>10 mM). Recommended for biological stock preparation.

-

Ethanol/Methanol: Moderately soluble; may require warming.

-

Dichloromethane (DCM): Highly soluble.

Stability

-

Oxidation: The cyclohexyl ring is stable, but the quinazoline core can be susceptible to nucleophilic attack at C4 if stored in strong acidic/basic media for prolonged periods.

-

Light: Quinazolines can be photosensitive. Store in amber vials.

Safety Profile

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, fume hood).

-

Specific Risk: As a planar aromatic compound, it may possess DNA intercalating properties; handle as a potential mutagen until fully characterized.

References

-

Sigma-Aldrich. (n.d.). 4-(2-Methylcyclohexyl)-2-phenylquinazoline Product Detail. Retrieved from

-

Le, T. N., et al. (2011).[3] Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry. Retrieved from

-

Juvale, K., & Wiese, M. (2012). 4-Substituted-2-phenylquinazolines as inhibitors of BCRP. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Verma, S. K., et al. (2014).[4] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Retrieved from

-

PubChem. (n.d.). Compound Summary: 4-(2-methylcyclohexyl)-2-phenylquinazoline. Retrieved from

Sources

- 1. 4-Chloro-2-phenylquinazoline | CAS 6484-25-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Emerging Bioactivity Landscape of 2-Phenylquinazolines with Cycloalkyl Moieties: A Technical Guide for Drug Discovery

Abstract

The quinazoline scaffold remains a cornerstone in medicinal chemistry, with numerous derivatives having reached clinical use, particularly in oncology.[1][2][3][4][5] This technical guide delves into the bioactivity profile of a specific, yet underexplored, class of these compounds: 2-phenylquinazoline derivatives bearing cycloalkyl substituents. We will explore the synthetic rationale, key biological targets, and detailed experimental protocols for evaluating their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the synthesis and biological characterization of this promising compound class.

Introduction: The Rationale for Cycloalkyl-Substituted 2-Phenylquinazolines

The 2-phenylquinazoline core is a privileged structure, known to interact with a variety of biological targets, most notably protein kinases.[4][5][6] The phenyl group at the 2-position often serves as a key recognition element, while substitutions on the quinazoline ring and the phenyl ring can modulate potency, selectivity, and pharmacokinetic properties.[7][8]

The introduction of cycloalkyl groups is a strategic design element aimed at exploring new chemical space and improving drug-like properties. These non-polar, saturated carbocyclic rings can:

-

Enhance Lipophilicity: Influencing membrane permeability and oral bioavailability.

-

Introduce Conformational Constraints: Locking the molecule into a bioactive conformation and potentially increasing binding affinity.

-

Provide Novel Vector for Substitutions: Allowing for further functionalization to probe the binding pocket of a target protein.

-

Improve Metabolic Stability: By blocking sites susceptible to metabolic degradation.

This guide will focus on two primary areas of bioactivity where quinazoline derivatives have shown significant promise: anticancer and anti-inflammatory applications.[1][9]

Synthesis of 2-Phenylquinazoline Derivatives with Cycloalkyl Substituents

The synthesis of the 2-phenylquinazoline scaffold can be achieved through several established methods. A common and versatile approach involves the condensation of a 2-aminobenzophenone derivative with a primary amine, followed by cyclization.[10][11]

General Synthetic Scheme

A plausible synthetic route to introduce cycloalkyl substituents at various positions is outlined below. This is a generalized scheme, and specific reaction conditions may require optimization.

Caption: General synthetic route for 2-phenyl-4-cycloalkylamino-quinazolines.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of a representative 2-phenyl-4-(cyclopropylamino)quinazoline.

Materials:

-

2-Aminobenzophenone

-

Cyclopropylamine

-

Iodine (I₂)

-

Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware

-

Heating and stirring apparatus

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) in DMSO (5 mL), add cyclopropylamine (1.2 mmol).

-

Add a catalytic amount of iodine (10 mol%).

-

Stir the reaction mixture and heat to 120 °C for 8-12 hours in an open-air atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-phenyl-4-(cyclopropylamino)quinazoline.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[12]

Bioactivity Profiling: Key Assays and Methodologies

A comprehensive bioactivity profile of these novel compounds requires a panel of in vitro assays to assess their anticancer and anti-inflammatory potential.

Anticancer Activity

EGFR is a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, making it a prime target for quinazoline-based inhibitors.[3][4][5]

Experimental Protocol: In Vitro EGFR Kinase Assay [13][14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

96-well plates

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay.

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compounds.

-

Add the recombinant EGFR kinase to each well to initiate the reaction. Include a "no inhibitor" positive control and a "no enzyme" blank control.

-

Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25 µL.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. This is an indirect measure of kinase activity.

-

Measure the luminescence using a plate reader.

-

Subtract the blank control values from all other readings.

-

Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[17]

Experimental Protocol: MTT Assay [18]

Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)[1]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for inflammatory diseases.[19][20][21][]

Experimental Protocol: NF-κB Reporter Assay [21]

Objective: To determine the ability of the synthesized compounds to inhibit NF-κB activation.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase Assay System (Promega)

-

Test compounds dissolved in DMSO

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, treat the cells with serial dilutions of the test compounds for 1 hour.

-

Stimulate the cells with TNF-α to induce NF-κB activation. Include an unstimulated control and a vehicle control.

-

Incubate for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to cell proliferation, survival, and metastasis. 2-Phenylquinazoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by 2-phenylquinazoline derivatives.

NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinazoline derivatives can inhibit this pathway at various points, including the inhibition of IKK activity.[20][23]

Caption: Inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) and Data Interpretation

The bioactivity data obtained from the assays should be systematically analyzed to establish a structure-activity relationship.

Table 1: Hypothetical Bioactivity Data for a Series of 2-Phenyl-4-(cycloalkylamino)quinazolines

| Compound ID | Cycloalkyl Group (R) | EGFR IC₅₀ (µM) | A549 IC₅₀ (µM) | NF-κB IC₅₀ (µM) |

| 1a | Cyclopropyl | 0.5 | 1.2 | 5.8 |

| 1b | Cyclobutyl | 0.8 | 2.5 | 8.2 |

| 1c | Cyclopentyl | 1.2 | 4.1 | 12.5 |

| 1d | Cyclohexyl | 2.5 | 8.9 | 25.1 |

| Ref. | Gefitinib | 0.05 | 0.1 | >50 |

Interpretation of Hypothetical Data:

-

Anticancer Activity: In this hypothetical series, smaller cycloalkyl groups (cyclopropyl) at the 4-position appear to be more favorable for EGFR inhibition and A549 cell cytotoxicity. This could suggest that the binding pocket has spatial constraints.

-

Anti-inflammatory Activity: A similar trend is observed for NF-κB inhibition, with smaller cycloalkyl groups showing better potency.

-

Correlation: The cellular activity (A549 IC₅₀) generally correlates with the target-based activity (EGFR IC₅₀), suggesting that the anticancer effect is at least partially mediated through EGFR inhibition.

Conclusion and Future Directions

This technical guide provides a framework for the synthesis and bioactivity profiling of novel 2-phenylquinazoline derivatives bearing cycloalkyl substituents. The detailed protocols for synthesis and key biological assays offer a starting point for researchers in this field. The introduction of cycloalkyl moieties presents a promising strategy to modulate the pharmacological properties of the 2-phenylquinazoline scaffold.

Future work should focus on:

-

Expanding the chemical diversity: Synthesizing a broader range of derivatives with different cycloalkyl groups at various positions on the quinazoline and phenyl rings.

-

In-depth mechanistic studies: Investigating the precise binding modes of active compounds through techniques like X-ray crystallography and molecular modeling.

-

Pharmacokinetic profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.

-

In vivo efficacy studies: Testing the most promising compounds in relevant animal models of cancer and inflammation.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of this exciting class of molecules.

References

-

Gaynor, R. B. (1999). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 104(10), 1351–1359. [Link]

-

Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?[Link]

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. [Link]

-

Auld, D. S., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ACS Chemical Biology, 8(6), 1262–1275. [Link]

-

Bio-protocol. (2016). In vitro EGFR kinase assay. [Link]

-

Wang, Y., et al. (2022). Guidelines for HTRF technology in EGFR kinase assay. Journal of Cellular and Molecular Medicine, 26(14), 4035-4044. [Link]

-

Zhang, J., et al. (2010). A simple and efficient approach to the synthesis of 2-phenylquinazolines via sp(3) C-H functionalization. Organic Letters, 12(12), 2841–2843. [Link]

-

Taylor & Francis Online. (2025, May 30). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

-

Liu, Z., et al. (2014). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Molecules, 19(10), 16486–16503. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). A Review on Quinazolines as Anticancer Agents. [Link]

-

Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327–2346. [Link]

-

Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1326–1332. [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

-

Kumar, A., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(24), 5897. [Link]

-

ResearchGate. (2023, May). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. [Link]

-

El-Azab, A. S., et al. (2017). Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. Molecules, 22(5), 724. [Link]

-

Encyclopedia MDPI. (2022, December 8). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Link]

-

Preprints.org. (2024, October 7). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[17][19][20]triazino[2,3-C]quinazolines. [Link]

-

TSI Journals. (n.d.). QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. [Link]

-

Peet, N. P., et al. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry, 42(21), 4349–4360. [Link]

-

Li, L., et al. (2020). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Omega, 5(2), 973–980. [Link]

-

Klucik, J., et al. (2001). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 11(13), 1741–1745. [Link]

-

Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, structure activity relationship studies and pharmacological evaluation of 2-phenyl-3-(substituted phenyl)-3h-quinazolin-4-ones as serotonin 5-ht 2 antagonists. Indian Journal of Pharmaceutical Sciences, 71(5), 572–575. [Link]

-

ResearchGate. (n.d.). Comparison of the synthesis of 2-phenyl quinazolin-4(3H)-one with previously reported methods. [Link]

-

El-Azab, A. S., & El-Tahir, K. E. H. (2012). Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1879–1885. [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. [Link]

-

Krishnan, S. K., et al. (2012). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences, 16(11), 1531–1540. [Link]

-

Journal of Advanced Pharmacy Education and Research. (n.d.). Quinazolines: An Illustrated Review. [Link]

-

Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045–1064. [Link]

-

ResearchGate. (2025, December 30). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. [Link]

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). [Link]

-

ResearchGate. (n.d.). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. [Link]

-

Mahdavi, M., et al. (2018). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 23(1), 136. [Link]

-

MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

-

MDPI. (2007, December 27). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jchps.com [jchps.com]

- 3. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. raco.cat [raco.cat]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. A simple and efficient approach to the synthesis of 2-phenylquinazolines via sp(3) C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazoline synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 21. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

Medicinal Chemistry Applications of 2-Phenylquinazoline Scaffolds: A Technical Guide

Executive Summary

The 2-phenylquinazoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Unlike the widely commercialized 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which dominate the EGFR-inhibitor landscape, the 2-phenyl variant offers unique steric and electronic vectors that have been successfully exploited in tubulin polymerization inhibition, antileishmanial therapeutics, and novel kinase modulation.

This guide dissects the structural biology, synthetic accessibility, and therapeutic utility of this specific scaffold, moving beyond general quinazoline chemistry to focus on the unique pharmacophore properties conferred by the C2-phenyl ring.

Structural Biology & Pharmacophore Analysis[1]

The 2-phenylquinazoline core consists of a benzene ring fused to a pyrimidine ring, with a phenyl group attached at the C2 position. This rigid, planar bicyclic system serves as an excellent scaffold for

The Core Pharmacophore

-

N1 & N3 Nitrogen Atoms: Act as hydrogen bond acceptors. In kinase inhibitors, N1 often accepts a hydrogen bond from the hinge region of the ATP-binding site.

-

C2-Phenyl Ring: Provides a hydrophobic handle. In tubulin inhibitors, this moiety occupies the hydrophobic pocket near the colchicine binding site.

-

C4 Position: The "warhead" attachment point. Substitution with a carbonyl (quinazolinone) or amine (aminoquinazoline) dramatically shifts the biological profile from anti-inflammatory to antiproliferative.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical vectors for optimization on the 2-phenylquinazoline scaffold.

Figure 1: SAR Logic for 2-Phenylquinazoline Optimization. The C4 substituent dictates the primary therapeutic class, while C2 and C6/7 modifications fine-tune potency and pharmacokinetics.

Therapeutic Applications

Oncology: Tubulin Polymerization Inhibition

While 4-anilinoquinazolines target kinases, 2-phenylquinazolines have shown remarkable efficacy as tubulin polymerization inhibitors, targeting the colchicine binding site.

-

Mechanism: The 2-phenyl ring mimics the A-ring of colchicine, while the quinazoline core mimics the B/C-ring system.

-

Key Insight: Introduction of a benzotriazole moiety at the phenyl ring significantly enhances cytotoxicity against MCF-7 and HeLa cell lines (IC50 < 5 µM) by arresting the cell cycle in the G2/M phase.

Infectious Diseases: Antileishmanial Agents

The 2-phenylquinazoline-4-amine scaffold has emerged as a potent lead for Leishmania donovani.

-

Lead Optimization: N2-benzyl-N4-phenylquinazoline-2,4-diamines have demonstrated sub-micromolar EC50 values.

-

Mechanism: These compounds likely inhibit dihydrofolate reductase (DHFR) in the parasite, disrupting folate metabolism essential for DNA synthesis.

-

Selectivity: The presence of the C2-phenyl (or benzyl) group improves the Selectivity Index (SI) against mammalian macrophages compared to the unsubstituted quinazoline.

EGFR Tyrosine Kinase Inhibition (Non-Classical)

Although less common than their 4-anilino cousins, 2-phenyl-4-aminoquinazolines can bind to the EGFR ATP pocket.

-

Binding Mode: The 2-phenyl group can extend into the hydrophobic pocket usually occupied by the isopropyl group of the ribose in ATP, provided the substitution pattern allows for the correct twisting of the molecule.

Synthetic Methodologies

Efficient access to the scaffold is critical for library generation. Two primary routes are recommended based on yield and atom economy.

Route A: Oxidative Cyclization (Green Chemistry)

This method is preferred for generating 2-phenylquinazolin-4(3H)-ones . It avoids harsh reagents like

Reaction: 2-Aminobenzamide + Benzaldehyde

Route B: The Niementowski Modification

Ideal for large-scale synthesis of the core, which can then be chlorinated at C4 to allow for nucleophilic aromatic substitution (

Figure 2: Synthetic Pathway from Anthranilic Acid to Functionalized 2-Phenylquinazolines.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol is selected for its operational simplicity and high tolerance for functional groups on the aldehyde.

Materials:

-

2-Aminobenzamide (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Molecular Iodine (

) (0.1 mmol, 10 mol%) -

Ethanol (5 mL)

Step-by-Step Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (136 mg) and benzaldehyde (106 mg) in ethanol (5 mL).

-

Catalyst Addition: Add molecular iodine (25 mg) to the mixture. The solution will turn dark brown.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexane). -

Workup: Cool the reaction mixture to room temperature. A precipitate should form.

-

Quench: Pour the mixture into crushed ice containing 5% sodium thiosulfate (

) to quench unreacted iodine. -

Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

-

Expected Yield: 85–92%

-

Characterization: MP: 235–237°C.

NMR (DMSO-

-

Protocol 2: Conversion to 4-Chloro-2-phenylquinazoline

Essential intermediate for generating kinase inhibitor libraries.

-

Chlorination: Suspend 2-phenylquinazolin-4(3H)-one (1.0 g) in

(10 mL). Add -

Reflux: Heat at

for 3 hours until the solution becomes clear. -

Isolation: Distill off excess

under reduced pressure. Pour the residue onto ice-water and neutralize with saturated -

Purification: Flash chromatography (Hexane/EtOAc).

Comparative Data: Anticancer Activity[1][2][3][4][5][6][7]

The following table summarizes the inhibitory concentration (

| Compound ID | R2 (Phenyl) | R4 Substituent | Target | MCF-7 | HeLa | Ref |

| PQ-1 | Unsubstituted | =O (Quinazolinone) | General | >100 | >100 | [1] |

| PQ-2 | 4-OMe-Phenyl | Benzotriazole | Tubulin | 3.16 | 5.31 | [2] |

| PQ-3 | 3,4-Cl-Phenyl | 3-Cl-4-F-Anilino | EGFR | 0.85 | 1.20 | [3] |

| PQ-4 | Unsubstituted | Hydrazine | Bacteria | N/A | N/A | [4] |

Note: Data indicates that the quinazolinone form (PQ-1) is generally inactive against cancer lines until functionalized at C4 (PQ-2, PQ-3).

References

-

Alagarsamy, V., et al. "Synthesis and pharmacological investigation of novel 2-phenylquinazolin-4(3H)-one derivatives." ResearchGate.[2] Link

-

Bhat, A.R., et al. "Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity." Current Cancer Drug Targets, 2023. Link

-

Zhang, Y., et al. "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents."[1] Molecules, 2022.[1][3] Link

-

Malasala, S., et al. "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Arabian Journal of Chemistry, 2020. Link

-

Barber, M.M. "2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity." University of South Florida Theses, 2015.[4] Link

Sources

Technical Assessment: Physicochemical Profiling of 4-(2-Methylcyclohexyl)-2-phenylquinazoline

Executive Summary

Compound: 4-(2-Methylcyclohexyl)-2-phenylquinazoline CAS/CID: PubChem CID 24208908 Classification: High Lipophilicity / Low Aqueous Solubility (Likely BCS Class II or IV)[1]

This technical guide provides a comprehensive physicochemical analysis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline.[1] Given the structural absence of polar hydrogen-bond donors and the presence of significant hydrophobic domains (phenyl and methylcyclohexyl moieties attached to a quinazoline core), this compound exhibits a predicted XLogP3 of 5.3 .

This profile necessitates specific experimental handling to avoid false negatives in bioassays caused by precipitation or non-specific binding to plasticware.[1] This guide details the theoretical data, solvent compatibility, and validated protocols for establishing empirical solubility and lipophilicity values.

Part 1: Structural Analysis & Predicted Data[1][2]

The physicochemical behavior of this molecule is governed by the "Hydrophobic Sandwich" effect, where the planar quinazoline and phenyl rings create a rigid lipophilic core, while the 2-methylcyclohexyl group adds steric bulk and aliphatic hydrophobicity.

Table 1: Predicted Physicochemical Properties

| Property | Value | Confidence | Implication |

| XLogP3 | 5.3 | High (Computed) | High membrane permeability; significant risk of rapid metabolic clearance and accumulation in adipose tissue.[1] |

| Aqueous Solubility (pH 7.4) | < 1 µM (< 0.3 µg/mL) | High (Estimated) | Effectively insoluble in pure water.[1] Requires solubilizing agents (cyclodextrins, surfactants) for biological assays.[1] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | High | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential, provided it is not a P-gp substrate.[1] |

| H-Bond Donors / Acceptors | 0 / 2 | Exact | Lack of donors limits water solubility; relies entirely on weak acceptor interactions with solvent.[1] |

Table 2: Solvent Compatibility Guide

Data derived from structural similarity analysis of 2,4-disubstituted quinazolines.

| Solvent | Predicted Solubility | Application Notes |

| DMSO | High (> 50 mM) | Preferred Stock Solvent. Ensure < 0.1% final concentration in cell assays to avoid cytotoxicity.[1] |

| Dichloromethane (DCM) | Very High | Ideal for extraction and chromatography loading.[1] |

| Ethanol | Moderate to High | Suitable for formulation, though precipitation may occur upon aqueous dilution.[1] |

| Water / PBS | Negligible | Do not use for stock solutions.[1] Immediate precipitation will occur.[1] |

Part 2: Experimental Protocols

Due to the high lipophilicity (LogP > 5), standard "Shake-Flask" methods may fail due to emulsion formation or limits of detection in the aqueous phase. The following protocols are engineered for high-LogP compounds.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Recommended over Octanol-Water Shake Flask for LogP > 4.[1]

Principle: Retention time on a C18 column correlates linearly with hydrophobicity.[1] This method avoids the need to quantify minute concentrations in the aqueous phase.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (saturated with octanol).[1]

-

Mobile Phase B: Methanol (saturated with octanol).[1]

-

Standards: A set of 5 reference compounds with known LogP values ranging from 2.0 to 6.0 (e.g., Toluene, Naphthalene, Phenanthrene, DDT).[1]

Workflow:

-

Calibration: Inject reference standards and record retention times (

). Calculate the capacity factor -

Regression: Plot LogP (literature) vs. Log(

) for standards to generate a calibration curve ( -

Measurement: Inject 4-(2-Methylcyclohexyl)-2-phenylquinazoline (10 µM in MeOH).

-

Calculation: Interpolate the LogP from the calibration curve.

Protocol B: Thermodynamic Solubility Assay (FaSSIF/FeSSIF)

Critical for predicting oral bioavailability.[1]

Principle: Measures the equilibrium solubility in biorelevant media, simulating the fasted (FaSSIF) and fed (FeSSIF) states, which contain lecithin and taurocholate to solubilize lipophilic drugs.

Step-by-Step Procedure:

-

Preparation: Weigh 2–3 mg of solid compound into a Uniprep filter vial or microcentrifuge tube.

-

Addition: Add 1.0 mL of FaSSIF or FeSSIF media (pH 6.5 / pH 5.0).

-

Equilibration: Shake at 37°C for 24 hours .

-

Note: For this compound, extend to 48 hours if initial results show high variability, to ensure crystal lattice energy is overcome.

-

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.2 µm PVDF filter.

-

Caution: Do not use nylon filters; the compound may bind non-specifically.

-

-

Quantification: Dilute the filtrate 1:10 with Acetonitrile to break micelles and analyze via HPLC-UV (254 nm).

-

Validity Check: The solid pellet must remain visible after 24 hours to ensure saturation.

Part 3: Visualization of Workflows

Diagram 1: Physicochemical Profiling Logic

This decision tree illustrates how to select the correct assay based on the predicted LogP of 5.3.

Caption: Decision matrix for characterizing high-LogP quinazolines. Standard shake-flask methods are deprecated in favor of HPLC-based techniques to avoid emulsion errors.[1]

Diagram 2: Thermodynamic Solubility Workflow

Visualizing the critical steps for the FaSSIF/FeSSIF protocol.

Caption: Step-by-step workflow for thermodynamic solubility assessment in biorelevant media.

References

-

PubChem. (2025).[1] Compound Summary: 4-(2-Methylcyclohexyl)-2-phenylquinazoline (CID 24208908).[1] National Library of Medicine.[1] [Link][1]

-

OECD. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1]

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] [Link]

-

Bergström, C. A., et al. (2014).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences, 57, 173-199.[1] [Link]

Sources

The Quinazoline Scaffold in Oncology: From Molecular Mechanisms to Clinical Application

Executive Summary

The quinazoline heterocycle (benzopyrimidine) represents a "privileged scaffold" in medicinal chemistry, serving as the backbone for over 75% of small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitors approved by the FDA. This technical guide provides a comprehensive review of quinazoline derivatives, moving from the fundamental Structure-Activity Relationship (SAR) to practical synthesis protocols and the mechanistic evolution required to overcome third-generation drug resistance (C797S mutations).

Molecular Mechanisms & Target Landscape

The Primary Target: EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR/ErbB1) is a transmembrane receptor tyrosine kinase.[1][2][3][4][5][6] Upon ligand binding (EGF, TGF-α), the receptor dimerizes and autophosphorylates intracellular tyrosine residues, triggering downstream signaling cascades that drive cell proliferation (RAS-RAF-MEK-ERK) and survival (PI3K-AKT-mTOR).

Mechanism of Inhibition: Quinazoline derivatives function primarily as ATP-competitive inhibitors . They bind to the adenine-binding pocket of the intracellular catalytic domain of EGFR.

-

First-Generation (e.g., Gefitinib, Erlotinib): Bind reversibly via hydrogen bonds (specifically to Met793 in the hinge region) and hydrophobic interactions.

-

Second/Third-Generation (e.g., Afatinib, Osimertinib): Incorporate an electrophilic "warhead" (typically an acrylamide) that forms a covalent bond with the thiol group of Cys797 at the edge of the ATP cleft. This irreversible binding is critical for overcoming the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, rendering reversible inhibitors ineffective.

Visualization: EGFR Signaling & Inhibition Nodes

The following diagram illustrates the signal transduction cascade and the precise intervention points for quinazoline-based therapies.

Caption: Fig 1. EGFR signal transduction pathways (RAS/MAPK and PI3K/AKT) and the site of Quinazoline inhibition.[7][8]

Structure-Activity Relationship (SAR) Analysis

The efficacy of quinazoline derivatives relies on precise substitutions around the bicyclic scaffold.

The Pharmacophore Map

-

Positions 6 & 7 (Solvent Exposed Region):

-

Electron-donating groups (methoxy, ethoxy) enhance binding affinity.

-

Bulky groups (morpholine, crown ethers) improve water solubility and pharmacokinetic properties.

-

-

Position 4 (The Binding Anchor):

-

An aniline moiety is essential.

-

Substitutions on the aniline (typically 3-chloro-4-fluoro) fit into the hydrophobic pocket and determine selectivity.

-

-

Position 6 (The Warhead - Optional):

-

Addition of Michael acceptors (acrylamides) here or at C7 allows for covalent bonding to Cys797 (crucial for 3rd generation drugs).

-

Caption: Fig 2. SAR of Quinazoline: C4 determines binding, C6/7 controls solubility, Warheads target Cys797.

Comparative Data: FDA-Approved Quinazolines

The following table summarizes key clinical agents derived from this scaffold.

| Drug Name | Generation | Target(s) | Binding Mode | Key Indication |

| Gefitinib | 1st | EGFR (WT) | Reversible | NSCLC (Exon 19 del) |

| Erlotinib | 1st | EGFR (WT) | Reversible | NSCLC, Pancreatic Cancer |

| Afatinib | 2nd | EGFR, HER2 | Irreversible | NSCLC (Resistant mutations) |

| Lapatinib | 1st (Dual) | EGFR, HER2 | Reversible | Breast Cancer (HER2+) |

| Vandetanib | Multi | VEGFR, EGFR, RET | Reversible | Medullary Thyroid Cancer |

| Osimertinib | 3rd | EGFR (T790M) | Irreversible | NSCLC (T790M positive) |

Technical Guide: Experimental Protocols

Chemical Synthesis: The 4-Chloro Displacement Route

While several methods exist (e.g., Niementowski synthesis), the most robust protocol for generating research libraries is the nucleophilic aromatic substitution of 4-chloroquinazoline . This method offers high yields and tolerates diverse aniline substituents.

Step-by-Step Protocol:

-

Cyclization (Formation of Quinazolinone):

-

Reagents: 2-Aminobenzoic acid (Anthranilic acid), Formamide (excess).

-

Procedure: Reflux anthranilic acid in formamide at 130–150°C for 4–6 hours.

-

Validation: Reaction completion is observed by the precipitation of the solid product upon cooling.

-

Why: Formamide acts as both solvent and C2-carbon source.

-

-

Chlorination (Activation):

-

Reagents: Quinazolin-4(3H)-one, POCl3 (Phosphorus oxychloride), catalytic DMF (optional).

-

Procedure: Reflux the quinazolinone in neat POCl3 for 2–4 hours.

-

Critical Control:Anhydrous conditions are mandatory. Moisture hydrolyzes POCl3, reducing yield and generating hazardous HCl gas.

-

Workup: Evaporate excess POCl3; neutralize carefully with NaHCO3/ice mixture.

-

-

Nucleophilic Substitution (Coupling):

-

Reagents: 4-Chloroquinazoline, Substituted Aniline (1.1 eq), Isopropanol (solvent).

-

Procedure: Reflux in isopropanol for 3–5 hours.

-

Validation: The product usually precipitates as the hydrochloride salt.

-

Why Isopropanol? It dissolves the starting materials but not the salt of the product, driving the reaction equilibrium forward (Le Chatelier’s principle).

-

Caption: Fig 3. Standard synthetic route for 4-anilinoquinazoline library generation.

Biological Evaluation: The Self-Validating System

To ensure scientific integrity, biological data must be generated using robust controls.

1. In Vitro Cytotoxicity (MTT Assay):

-

Objective: Determine IC50 values against cancer lines (e.g., A549, H1975).

-

Control: DMSO (Vehicle) < 0.1% final concentration to prevent solvent toxicity.

-

Positive Control: Gefitinib or Doxorubicin must be run in parallel to validate assay sensitivity.

2. Kinase Inhibition Assay (ADP-Glo or ELISA):

-

Objective: Confirm the MoA is indeed EGFR inhibition, not off-target toxicity.

-

Protocol: Incubate recombinant EGFR enzyme, ATP, substrate (Poly Glu:Tyr), and the test compound. Measure ADP production or phosphorylation levels.

Overcoming Resistance: The Clinical Frontier

The evolution of quinazoline drugs is an arms race against tumor mutations.

-

The T790M Challenge: The "Gatekeeper" mutation (Threonine to Methionine at 790) increases ATP affinity, rendering 1st-generation reversible inhibitors (Gefitinib) ineffective.

-

Solution:Osimertinib (3rd Gen) forms a covalent bond with Cys797, bypassing the need to outcompete ATP.

-

-

The C797S Crisis (Current Research Focus): Patients treated with Osimertinib eventually develop the C797S mutation (Cysteine to Serine). This removes the thiol group required for covalent bonding, rendering 3rd-generation drugs ineffective.

-

Emerging Strategies (4th Gen):

-

Allosteric Inhibitors: Targeting the EAI045 site away from the ATP pocket.

-

Reversible High-Affinity Binders: Quinazolines optimized for extreme non-covalent affinity to the triple-mutant (L858R/T790M/C797S).

-

PROTACs: Using quinazoline ligands linked to E3 ligase recruiters to degrade the EGFR protein entirely rather than inhibiting it.

-

-

References

-

Quinazoline as a Privileged Scaffold

- Source: Wikipedia / Pharmacology Reviews.

- Context: Overview of FDA approvals and structural history.

-

URL:[Link]

-

Structure-Activity Relationship (SAR)

- Source: ResearchG

- Context: Detailed analysis of C4 and C6/7 substitutions.

-

URL:[Link]

-

Synthesis of 4-Anilinoquinazoline Derivatives

-

Fourth-Generation EGFR Inhibitors (C797S Targeting)

-

Mechanism of Action & Resistance (T790M/C797S)

- Source: J-Stage / Biological & Pharmaceutical Bulletin.

- Context: Mechanistic explanation of covalent binding and resistance mut

-

URL:[Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors [jstage.jst.go.jp]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Steric Locking and Lipophilic Tuning in 4-Substituted Quinazolines

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergences between 4-cyclohexylquinazoline (Analog A) and its methylated derivative, 4-(2-methylcyclohexyl)quinazoline (Analog B). While the quinazoline scaffold is a privileged structure in kinase inhibition (e.g., EGFR, VEGFR), the introduction of a methyl group at the 2-position of the cyclohexyl ring is not merely a lipophilic addition; it is a conformational lock .

This guide explores how this "Methyl Switch" alters ring dynamics, creates critical stereochemical considerations (cis/trans isomerism), and impacts binding kinetics within the ATP-binding pocket of tyrosine kinases.

Part 1: Structural Chemistry & Stereoisomerism[1]

The primary differentiator between Analog A and Analog B is the restriction of conformational freedom.

The Conformational Landscape

-

Analog A (Unsubstituted): The cyclohexyl ring undergoes rapid chair-chair interconversion. The substituent at the quinazoline 4-position (typically an amine linkage, -NH-) fluctuates between axial and equatorial orientations, though equatorial is energetically favored.

-

Analog B (2-Methyl Substituted): The introduction of a methyl group at C2 creates a 1,2-disubstituted system . This introduces chirality and diastereomerism.

Stereochemical Imperatives

The 2-methylcyclohexyl moiety exists as two diastereomers, each with a pair of enantiomers. In drug design, the energy difference between these conformers dictates the "active" population.

| Isomer | Relative Orientation | Stability (A-Value Logic) | Pharmacological Implication |

| Trans | Diequatorial (e,e) | High (Most Stable) | Extended conformation; projects methyl group into solvent or hydrophobic channel. |

| Cis | Axial-Equatorial (a,e) | Lower (Steric Strain) | "Bent" conformation; methyl group may clash with the quinazoline core or hinge region. |

Critical Insight: The "Magic Methyl" effect here is often due to the trans-diequatorial conformation locking the cyclohexyl ring into a rigid chair, reducing the entropic penalty upon protein binding.

Visualization: Conformational Locking

The following diagram illustrates the conformational restriction imposed by the methyl group.

Caption: Figure 1. The 2-methyl substitution (Analog B) stabilizes the trans-diequatorial conformation, reducing the entropic cost of binding compared to the flexible Analog A.

Part 2: Synthetic Pathways and Stereocontrol

Synthesizing Analog B requires rigorous stereocontrol. The standard route utilizes Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

-

Key Challenge: Commercial 2-methylcyclohexylamine is often a mixture of cis and trans isomers.

-

Resolution: Separation must occur before coupling to the quinazoline core to ensure batch-to-batch reproducibility.

Synthetic Workflow

The following workflow details the parallel synthesis of both analogs, highlighting the divergence point for Analog B.

Caption: Figure 2. Synthetic route highlighting the critical chiral resolution step required for Analog B to ensure single-isomer efficacy.

Experimental Protocol: Coupling

Objective: Synthesis of 4-(substituted-cyclohexylamino)quinazoline.

-

Reagents:

-

4-Chloroquinazoline (1.0 eq)

-

trans-2-methylcyclohexylamine (1.2 eq) [For Analog B]

-

Isopropanol (Solvent, 10 mL/g)

-

Triethylamine (Base, 2.0 eq)

-

-

Procedure:

-

Charge a reaction vessel with 4-chloroquinazoline suspended in isopropanol.

-

Add Triethylamine followed by the amine dropwise.

-

Heat to reflux (

C) for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the chloro-heterocycle. -

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold isopropanol.

-

Purification: If no precipitate forms, evaporate solvent, redissolve in DCM, wash with

, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

-

Part 3: Pharmacological & Physicochemical Comparison[2]

Physicochemical Profile (ADME)

The addition of the methyl group significantly alters the lipophilicity profile, affecting membrane permeability and metabolic stability.

| Property | Analog A (4-Cyclohexyl) | Analog B (4-(2-methylcyclohexyl)) | Impact |

| Molecular Weight | ~227 Da | ~241 Da | Negligible |

| cLogP | ~3.2 | ~3.7 | +0.5 increase. Improved passive permeability but higher risk of non-specific binding. |

| tPSA | ~38 | ~38 | Unchanged (Polar surface area dominated by quinazoline nitrogens). |

| Metabolic Stability | Moderate | High | Methyl group at C2 hinders oxidation at the sensitive |

Structure-Activity Relationship (SAR) Logic

In the context of kinase inhibition (e.g., EGFR), the 4-position substituent typically occupies the solvent-exposed region or a hydrophobic pocket near the ribose binding site.

-

Analog A (Baseline): Provides good hydrophobic contact but suffers from rotational entropy penalty upon binding.

-

Analog B (Methylated):

-

Pro:Hydrophobic Filling. If the pocket has a small sub-cavity (e.g., the "gatekeeper" region), the methyl group can fill it, displacing water and gaining enthalpy.

-

Pro:Rigidification. The trans-methyl group locks the ring, pre-paying the entropy cost of binding.

-

Con:Steric Clash. If the pocket is tight, the methyl group will prevent binding entirely (an "activity cliff").

-

Part 4: References

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][2][3] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines." Journal of Medicinal Chemistry. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane conformation).

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for "Magic Methyl" effect and conformational restriction strategies).

-

Sebolt-Leopold, J. S. (2008). "Targeting Kinases in Cancer: The Quinazoline Scaffold." Nature Reviews Cancer.

-

BenchChem Technical Guide. (2025). "Conformational Analysis of 2-methyl-N-pentylcyclohexan-1-amine." (Specific data on 2-methylcyclohexyl amine conformational preferences). Link

Sources

The Lipophilic Advantage: Engineering Quinazoline Derivatives for Enhanced Therapeutic Efficacy

[1]

Executive Summary

The quinazoline scaffold remains a cornerstone of medicinal chemistry, particularly in oncology and infectious disease management.[1] However, the therapeutic ceiling of first-generation derivatives is often defined by poor membrane permeability and inadequate biodistribution. This technical guide explores the strategic incorporation of lipophilic moieties into the quinazoline core. We move beyond basic structure-activity relationships (SAR) to discuss Ligand Lipophilic Efficiency (LLE) , blood-brain barrier (BBB) penetration strategies for CNS targets, and the overcoming of multidrug resistance (MDR) via optimized hydrophobic interactions.

Chemical Architecture & The Lipophilicity Paradox

In drug design, lipophilicity is a double-edged sword. While essential for crossing biological membranes, excessive lipophilicity (logP > 5) often correlates with metabolic instability, hERG toxicity, and poor solubility.

The "Goldilocks Zone" of LogP

For quinazoline derivatives, the optimal therapeutic window typically lies between LogP 2.5 and 4.5 .

-

< 2.0: Poor cellular uptake; inability to penetrate the hydrophobic ATP-binding pockets of kinases.

-

> 5.0: "Molecular obesity," leading to non-specific binding, rapid hepatic clearance, and formulation difficulties.

Structural Tuning for Lipophilicity

The quinazoline core (benzopyrimidine) is inherently planar and moderately lipophilic. Modifications are critical for targeting:

| Position | Modification Strategy | Mechanistic Impact |

| C-4 (Anilino) | Introduction of Halogens (F, Cl, Br) or Ethynyl groups | Enhances occupancy in the hydrophobic back-pocket of kinases (e.g., EGFR Thr790Met gatekeeper mutation). |

| C-6 / C-7 | Alkoxy chains (e.g., propoxy, morpholinopropoxy) | Balances overall solubility while extending into the solvent-exposed region of the binding site. |

| C-2 | Lipophilic tails (e.g., substituted phenyls) | Critical for antimicrobial activity; aids in disrupting bacterial cell membranes. |

Therapeutic Frontiers

Oncology: Overcoming Kinase Resistance

The success of Gefitinib and Erlotinib established the quinazoline scaffold as a privileged structure for EGFR inhibition. However, resistance mutations (T790M, C797S) require next-generation inhibitors that rely on stronger hydrophobic interactions.

Mechanism of Action: Lipophilic quinazolines function as Type I or Type II kinase inhibitors. By increasing the hydrophobicity at the C-4 position (e.g., adding a 3-chloro-4-fluoroaniline moiety), the molecule can displace water molecules within the ATP-binding cleft, resulting in an entropy-driven gain in binding affinity.

CNS Disorders: Crossing the Barrier

The Blood-Brain Barrier (BBB) is the ultimate gatekeeper. Hydrophilic quinazolines fail to penetrate.

-

Strategy: Hybridization with piperidine or morpholine moieties increases the calculated LogP (cLogP) and reduces the Total Polar Surface Area (TPSA) to < 90 Ų, facilitating passive diffusion.

-

Target: Dual inhibition of AChE (Acetylcholinesterase) and MAO-B (Monoamine Oxidase B) for Alzheimer’s therapy.

Infectious Diseases: Membrane Disruption

In antibacterial applications, highly lipophilic quinazolines (often with long alkyl chains at C-2) act by inserting themselves into the bacterial lipid bilayer, increasing permeability and causing leakage of intracellular contents. This mechanism is distinct from enzymatic inhibition and is effective against MRSA.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) and the interaction logic within a kinase binding pocket.

Caption: SAR map highlighting critical substitution points on the quinazoline scaffold for modulating lipophilicity and target binding.

Technical Protocols: Synthesis & Validation

Protocol: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Objective: Synthesize a lipophilic derivative (e.g., N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine).

Reagents:

-

4-Chloro-6,7-dimethoxyquinazoline (Starting material)

-

3-Chloro-4-fluoroaniline (Lipophilic amine)

-

Isopropanol (Solvent)[2]

-

Catalytic HCl (optional, for activation)

Workflow:

-

Preparation: Dissolve 1.0 eq of 4-chloro-6,7-dimethoxyquinazoline in Isopropanol (10 mL/g).

-

Addition: Add 1.1 eq of 3-chloro-4-fluoroaniline.

-

Irradiation: Place in a microwave reactor. Set parameters: 150°C, 150W, 15 minutes . (Note: Traditional reflux requires 4-12 hours).

-

Precipitation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product will precipitate.

-

Filtration: Filter the solid under vacuum. Wash with cold isopropanol and diethyl ether to remove unreacted amine.

-

Neutralization (Optional): If the free base is required for lipophilicity testing, suspend in EtOAc and wash with saturated NaHCO₃.

Validation Checkpoint:

-

TLC: Mobile phase Hexane:EtOAc (1:1). Product should show a single spot with R_f ~ 0.4-0.6.

-

Yield: Expect >85%.

Protocol: High-Throughput Lipophilicity Determination (ChromLogP)

Do not rely solely on Shake-Flask methods (slow, emulsion-prone). Use Immobilized Artificial Membrane (IAM) Chromatography .

Workflow:

-

Column: IAM.PC.DD2 column (mimics phospholipid bilayer).

-

Mobile Phase: Isocratic 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile.

-

Calibration: Run a set of standards with known LogP (e.g., Toluene, Naphthalene, Propranolol).

-

Measurement: Inject 10 µL of the quinazoline derivative (100 µM in DMSO).

-

Calculation:

Where

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to biological validation.

Caption: Integrated workflow for the synthesis, purification, and validation of lipophilic quinazoline derivatives.

Future Outlook: PROTACs and Covalent Inhibitors

The future of lipophilic quinazolines lies in Proteolysis Targeting Chimeras (PROTACs) .

-

Concept: Use a lipophilic quinazoline as the "warhead" to bind the target protein (e.g., EGFR), linked to an E3 ligase ligand.

-

Challenge: PROTACs are high molecular weight. Maintaining cell permeability requires rigorous optimization of the quinazoline lipophilicity to offset the linker's polarity.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Molecular determinants of blood–brain barrier permeation. National Institutes of Health (NIH). [Link]

-

Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier. MDPI. [Link]

-

Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry. [Link][3]

Methodological & Application

Application Note: Synthesis Protocol for 4-(2-Methylcyclohexyl)-2-phenylquinazoline

Executive Summary

This application note details the synthesis of 4-(2-methylcyclohexyl)-2-phenylquinazoline , a sterically congested heteroaromatic scaffold relevant to kinase inhibitor discovery. The presence of the bulky 2-methylcyclohexyl group at the C4 position presents a specific challenge for traditional nucleophilic aromatic substitution (

To ensure reproducibility and scalability, this protocol prioritizes an Iron-Catalyzed Cross-Coupling (Kumada-Corriu type) approach as the primary method. This methodology offers superior chemoselectivity and milder conditions compared to classical uncatalyzed Grignard additions. A secondary, orthogonal approach using Minisci-type radical alkylation is provided for late-stage functionalization contexts.

Retrosynthetic Analysis

The strategic disconnection relies on activating the C4 position of the quinazoline core. The most robust bond formation occurs via transition-metal catalyzed cross-coupling of a 4-chloroquinazoline intermediate with an organometallic nucleophile.

Structural Logic

-

Linkage: C4–C(sp3) bond formation.

-

Key Intermediate: 4-Chloro-2-phenylquinazoline (Stable, crystalline, readily accessible).

-

Nucleophile: 2-Methylcyclohexylmagnesium bromide (Generated in situ).

Figure 1: Retrosynthetic strategy highlighting the convergent assembly via Iron-catalyzed coupling.

Method A: Iron-Catalyzed Cross-Coupling (Primary Protocol)

This route is preferred for gram-scale synthesis due to its high yields and suppression of homocoupling side products.

Phase 1: Synthesis of 4-Chloro-2-phenylquinazoline[2]

Rationale: The 4-oxo group is a poor leaving group. Activation via chlorination is essential for subsequent metal insertion.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Phenylquinazolin-4(3H)-one | 1.0 | Substrate |

| Thionyl Chloride (

Protocol:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a

drying tube. -

Addition: Charge the flask with 2-phenylquinazolin-4(3H)-one. Add

carefully (exothermic). Add catalytic DMF (critical for reaction rate). -

Reaction: Reflux the mixture (

) for 2–3 hours. The suspension should become a clear yellow/orange solution. -

Workup: Evaporate excess

under reduced pressure. -

Neutralization: Dissolve the residue in DCM and wash rapidly with cold saturated

solution. -

Isolation: Dry organic layer over

, filter, and concentrate. Recrystallize from hexanes/ethyl acetate if necessary.-

Checkpoint: Product should be a white/off-white solid. MP

[1].

-

Phase 2: Preparation of 2-Methylcyclohexylmagnesium Bromide

Rationale: Secondary alkyl halides are sluggish in direct coupling. Conversion to the Grignard reagent is necessary.[3][4] Note that this step typically produces a mixture of cis/trans isomers.

Protocol:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine.

-

Initiation: Cover Mg with anhydrous THF. Add 5% of the total volume of 1-bromo-2-methylcyclohexane. Heat gently with a heat gun until the iodine color fades and bubbling starts.

-

Propagation: Add the remaining bromide (1.0 equiv total) in THF dropwise to maintain a gentle reflux.

-

Titration: After refluxing for 1 hour, cool to RT. Titrate a small aliquot (using salicylaldehyde phenylhydrazone or simple acid/base back-titration) to determine exact concentration (

).

Phase 3: Iron-Catalyzed Coupling (The Fürstner Conditions)

Rationale: Unlike Pd or Ni, Iron catalysts (Fe(acac)

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Chloro-2-phenylquinazoline | 1.0 | Electrophile |

| 2-MethylcyclohexylMgBr | 1.3 | Nucleophile |

| Fe(acac)

Protocol:

-

Catalyst Loading: In a Schlenk flask under Argon, dissolve 4-chloro-2-phenylquinazoline (1.0 equiv) and Fe(acac)

(5 mol%) in a mixture of anhydrous THF and NMP (N-Methyl-2-pyrrolidone).-

Note: NMP is a critical co-solvent that stabilizes the active low-valent iron species.

-

-

Coupling: Cool the dark red solution to

. -

Addition: Add the Grignard solution dropwise over 10 minutes. The color will change rapidly (often to dark brown/black).

-

Mechanism:[5] The reaction proceeds via an inorganic Grignard species

.

-

-

Completion: Stir at

for 30 minutes, then warm to Room Temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). -

Quench: Quench with 1M HCl (carefully) or saturated

. -

Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove NMP) and brine.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Stereochemistry: The product will likely be obtained as a mixture of diastereomers (cis/trans 2-methylcyclohexyl). Separation may require preparative HPLC if pure isomers are needed.

-

Method B: Minisci Radical Alkylation (Alternative)

This route is useful for "Late-Stage Functionalization" or if the 4-chloro precursor is unavailable. It relies on the generation of a nucleophilic alkyl radical.

Concept: Oxidative decarboxylation of 2-methylcyclohexanecarboxylic acid generates a radical that attacks the electron-deficient C4 position of the protonated quinazoline [4].

Protocol:

-

Dissolution: Dissolve 2-phenylquinazoline (1 equiv) and 2-methylcyclohexanecarboxylic acid (2.0 equiv) in a biphasic mixture of DCM and Water (1:1).

-

Catalyst: Add

(0.2 equiv) and TFA (1.0 equiv). -

Oxidant Addition: Heat to

. Add -

Workup: Basify with NaOH to pH > 10, extract with DCM.

-

Note: This method often yields lower regioselectivity (C4 vs C6/C8) compared to Method A but is operationally simpler.

Mechanistic Insight (Method A)

Understanding the catalytic cycle is vital for troubleshooting. The Iron cycle does not follow the standard Pd(0)/Pd(II) oxidative addition path.

Figure 2: Simplified catalytic cycle for Iron-catalyzed cross-coupling.

Analytical Data & QC

Target Molecule: 4-(2-Methylcyclohexyl)-2-phenylquinazoline

Molecular Formula:

Expected NMR Characteristics (CDCl3):

-

Aromatic Region: Multiplets at

7.4–8.6 ppm (9H total). The proton at C8 (quinazoline) often appears as a doublet at high frequency ( -

Aliphatic Region:

-

Benzylic CH (C4-CH): Multiplet at

3.0–3.5 ppm (Deshielded by ring current). -

Methyl Group: Doublet at

0.7–1.0 ppm. -

Cyclohexyl Ring: Complex multiplets

1.2–2.2 ppm.

-

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Yield / SM Recovery | Catalyst deactivation | Ensure Argon atmosphere; Use fresh anhydrous NMP/THF. |

| Homocoupling (R-R) | Grignard added too fast | Slow down addition rate; Cool to -20°C initially. |

| Reduction (Ar-H) | Ensure Fe(acac)3 is high quality; Switch ligand to TMEDA if NMP fails. |

References

-

Synthesis of 4-chloro-2-phenylquinazoline: Source: PrepChem. "Synthesis of 4-chloro-2-phenylquinazoline."

-

Iron-Catalyzed Cross-Coupling (General Methodology): Source: Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions."[6] J. Am. Chem. Soc., 2002, 124, 13856.[6]

-

Iron-Catalyzed Coupling of Secondary Alkyl Halides: Source: Nakamura, M., et al. "Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents."[7] J. Am. Chem. Soc., 2004, 126, 3686.[7]

-

Minisci Reaction Protocol: Source: Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for medicinal chemists."[8] Med. Chem. Commun., 2011.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-CHLORO-2-PHENYLQUINAZOLINE | 6484-25-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Iron-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]

- 7. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

High-Efficiency Microwave-Assisted Synthesis of Quinazoline Derivatives: Application Notes & Protocols

Introduction & Mechanistic Rationale

Quinazoline and quinazolinone scaffolds are privileged pharmacophores in drug discovery, forming the structural core of numerous kinase inhibitors (e.g., Erlotinib, Gefitinib) and antimicrobial agents. Conventional synthetic routes, such as the classical Niementowski reaction, are notoriously inefficient. They typically require harsh thermal conditions (130–150 °C), prolonged reaction times (6–24 hours), and often result in poor yields due to thermodynamic degradation and side-product formation[1].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the construction of these heterocycles. By leveraging direct dielectric heating, MAOS circumvents the inefficiencies of convective heat transfer. Energy is transferred directly to the reacting molecules via dipole rotation and ionic conduction. This localized superheating dramatically lowers the apparent activation energy required for the rate-limiting intramolecular cyclocondensation step, enabling reactions to reach completion in minutes rather than hours[2].

Causality in Experimental Design

-

Solvent Selection: The efficiency of microwave heating is dictated by a solvent's loss tangent (

). Highly polar solvents like ethylene glycol ( -

Catalytic Synergy: Utilizing nanocatalysts, such as Cu

O-nanocubes, under microwave irradiation creates localized "hot spots" on the catalyst surface. This thermal microenvironment accelerates oxidative C-N cross-coupling and subsequent ring closure far beyond what bulk temperature readings suggest[3].

Comparative Performance Data

The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements in both throughput and material efficiency. The table below summarizes key metrics across different synthetic strategies.

| Reaction Strategy | Reactants | Catalyst / Solvent | Conventional Heating | Microwave Conditions | Yield (MW) |

| Niementowski Cyclocondensation | Anthranilic acid + Formamide | Neat / Acetic acid | 130–150 °C, 6 h | 150 °C, 20 min | 85–92% |

| Cross-Coupling | 2-Bromobenzaldehyde + Amidine | Cu | 110 °C, 12 h | 360 W, 2 min | 88–95% |

| Metal-Free One-Pot | 2-Aminobenzamide + Boc | DMAP / DMSO | 25 °C, 12 h | MW, 30 min | ~90% |

Data synthesized from comparative MAOS studies on quinazoline derivatives[1],[4],[5].

Reaction Workflow Visualization

Fig 1: Mechanistic workflow of microwave-assisted Niementowski cyclocondensation.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control points and real-time monitoring.

Protocol A: Microwave-Accelerated Niementowski Synthesis of Quinazolin-4(3H)-ones